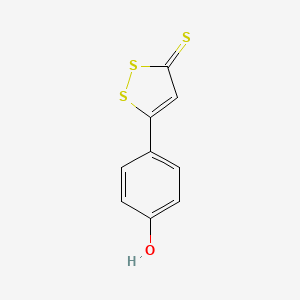










|
REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]([NH:11][C:12]2[C:13]([Cl:19])=[CH:14][CH:15]=[CH:16][C:17]=2[Cl:18])=[C:5]([CH2:7][C:8]([OH:10])=[O:9])[CH:6]=1.OC1C2N=NNC=2C=CC=1.C1CCC(N=C=NC2CCCCC2)CC1.O[C:46]1[CH:51]=[CH:50][C:49]([C:52]2[S:56][S:55][C:54](=[S:57])[CH:53]=2)=[CH:48][CH:47]=1>CN(C)C=O.C(OCC)(=O)C>[S:57]=[C:54]1[S:55][S:56][C:52]([C:49]2[CH:48]=[CH:47][C:46]([O:9][C:8](=[O:10])[CH2:7][C:5]3[CH:6]=[CH:1][CH:2]=[CH:3][C:4]=3[NH:11][C:12]3[C:13]([Cl:19])=[CH:14][CH:15]=[CH:16][C:17]=3[Cl:18])=[CH:51][CH:50]=2)=[CH:53]1
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC(=C(C1)CC(=O)O)NC=2C(=CC=CC2Cl)Cl
|
|
Name
|
|
|
Quantity
|
445 mg
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=CC=2NN=NC21
|
|
Name
|
|
|
Quantity
|
680 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1CCC(CC1)N=C=NC2CCCCC2
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
678 mg
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=C1)C1=CC(SS1)=S
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring at 0° C. for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
stirred for 1 h at 0° C. and 3 h at room temperature
|
|
Duration
|
3 h
|
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the oily residue thus obtained
|
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried on anhydrous MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated
|
|
Type
|
WASH
|
|
Details
|
eluted with CH2Cl2/MeOH (9/1), from which [2-(2,6-dichloro-phenylamino)-phenyl]-acetic acid 4-(5-thioxo-5H-[1,2]dithiol-3-yl)-phenyl ester (3)
|
|
Type
|
CUSTOM
|
|
Details
|
was obtained (1.1 g, 74% yield)
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
S=C1C=C(SS1)C1=CC=C(C=C1)OC(CC1=C(C=CC=C1)NC1=C(C=CC=C1Cl)Cl)=O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 74% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |